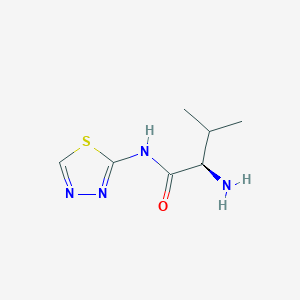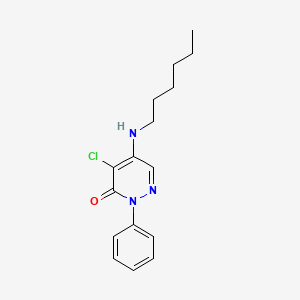![molecular formula C15H11ClN2O B12921477 3-Chloro-6-methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 91538-29-3](/img/structure/B12921477.png)
3-Chloro-6-methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-6-methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidin-4-one family.
準備方法
The synthesis of 3-Chloro-6-methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through various synthetic routes. One common method involves the metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-one. This reaction proceeds under mild conditions and can be executed on a gram scale, highlighting broad functional group tolerance . The reaction typically involves the use of iodine as a catalyst and proceeds through a radical mechanistic pathway .
化学反応の分析
3-Chloro-6-methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Chalcogenation: The compound can undergo C-3 chalcogenation to form 3-ArS/ArSe derivatives in high yields.
科学的研究の応用
3-Chloro-6-methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications, including:
Pharmaceuticals: It exhibits versatile biological activities such as CXCR3 antagonism, HLE inhibition, and acetylcholinesterase inhibition.
Material Sciences: The compound is used in the development of new materials with specific properties.
Biological Studies: The compound is used in various biological studies to understand its effects on different biological pathways.
作用機序
The mechanism of action of 3-Chloro-6-methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, it acts as a CXCR3 antagonist, inhibiting the CXCR3 receptor and thereby modulating immune responses . Additionally, it inhibits acetylcholinesterase, an enzyme responsible for breaking down acetylcholine, leading to increased levels of acetylcholine in the synaptic cleft .
類似化合物との比較
3-Chloro-6-methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one can be compared with other similar compounds such as:
2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one: This compound shares a similar core structure but lacks the chlorine and methyl substituents.
3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: This compound has additional substituents that confer different biological activities.
特性
CAS番号 |
91538-29-3 |
|---|---|
分子式 |
C15H11ClN2O |
分子量 |
270.71 g/mol |
IUPAC名 |
3-chloro-6-methyl-2-phenylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C15H11ClN2O/c1-10-6-5-9-12-17-14(11-7-3-2-4-8-11)13(16)15(19)18(10)12/h2-9H,1H3 |
InChIキー |
SVDXULIKVWQQSH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC2=NC(=C(C(=O)N12)Cl)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


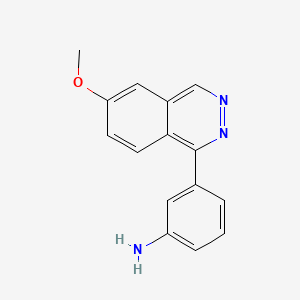
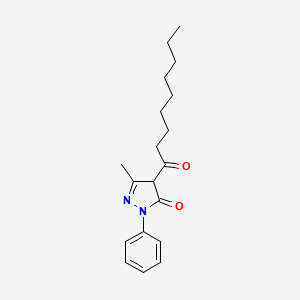

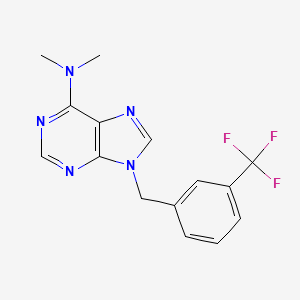
![6-[(1,3-Dithiolan-2-yl)methyl]-9-(oxan-2-yl)-9H-purine](/img/structure/B12921422.png)
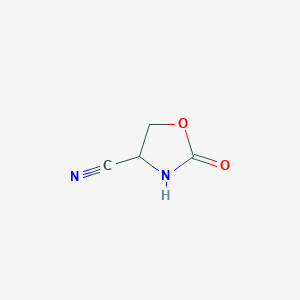
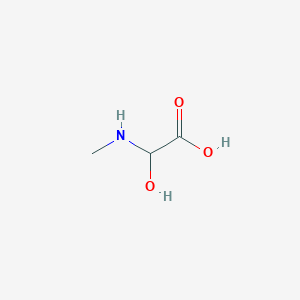
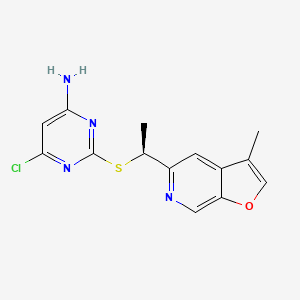
![9-Methyl-5-(4-methylbenzene-1-sulfonyl)-5,6-dihydroindeno[2,1-b]indole](/img/structure/B12921433.png)
![6-(Ethylamino)furo[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12921434.png)
![6-[(4-methoxyphenyl)methylsulfanyl]-2H-1,2,4-triazine-3,5-dione](/img/structure/B12921437.png)
